molecular formula C12H7Cl2N3O3 B8583710 5-Chloro-N-(5-chloro-pyridin-2-yl)-2-nitro-benzamide

5-Chloro-N-(5-chloro-pyridin-2-yl)-2-nitro-benzamide

Cat. No. B8583710
M. Wt: 312.10 g/mol
InChI Key: DQSJZRHQVGCCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08227492B2

Procedure details

To a stirred solution of 5-chloro-2-nitro-benzoic acid (100 g, 0.4962 mol) in acetonitrile (500 mL) was added pyridine (121 mL, 1.48 mol) at 25-30° C. The reaction mixture was then cooled to 0-10° C. under nitrogen atmosphere. To this was added POCl3 (54.6 mL, 0.5955 mol) drop wise by maintaining exothermicity. After stirring at 25-30° C. for 1 hr, reaction mixture was poured in cold water and filtered. Solid obtained was stirred in 500 mL of saturated solution of sodium bicarbonate for 10 min. Filtration and drying afforded 164 g of titled compound in 86% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
121 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
54.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
saturated solution
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[N:14]1C=C[CH:17]=[CH:16][CH:15]=1.O=P(Cl)(Cl)[Cl:22].C(=O)(O)[O-].[Na+].[C:30](#[N:32])[CH3:31]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH:32][C:30]1[CH:31]=[CH:17][C:16]([Cl:22])=[CH:15][N:14]=1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
121 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
54.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
saturated solution
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
After stirring at 25-30° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by maintaining exothermicity
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solid obtained
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)NC2=NC=C(C=C2)Cl)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 164 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.